molecular formula C19H21BrN4O6S2 B11051465 (4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone

(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B11051465
M. Wt: 545.4 g/mol
InChI Key: ABXNRZRXDLZVFR-UHFFFAOYSA-N
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Description

(4-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated thiophene ring, a sulfonyl piperazine moiety, a nitrophenyl group, and a morpholino group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE typically involves multiple steps, starting with the bromination of thiophene to form 5-bromo-2-thiophene. This intermediate is then subjected to sulfonylation with piperazine under controlled conditions to yield the sulfonyl piperazine derivative. Concurrently, the nitrophenyl group is introduced through nitration reactions. Finally, the morpholino group is attached via a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of each reaction step. Scale-up processes would also consider the environmental impact and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The brominated thiophene and nitrophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonyl piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these compounds, (4-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE stands out due to its multifunctional groups, which allow it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its unique combination of brominated thiophene, sulfonyl piperazine, nitrophenyl, and morpholino groups makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H21BrN4O6S2

Molecular Weight

545.4 g/mol

IUPAC Name

[4-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H21BrN4O6S2/c20-17-3-4-18(31-17)32(28,29)23-7-5-21(6-8-23)15-2-1-14(13-16(15)24(26)27)19(25)22-9-11-30-12-10-22/h1-4,13H,5-12H2

InChI Key

ABXNRZRXDLZVFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(S4)Br

Origin of Product

United States

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